Quinazoline-2-carboxylic acid
Overview
Description
Quinazoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family Quinazoline itself is a double-ring system consisting of a benzene ring fused to a pyrimidine ring this compound is characterized by the presence of a carboxyl group at the second position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinazoline-2-carboxylic acid can be synthesized through various methods, including:
Microwave-assisted reaction: This method utilizes microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are employed to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving the reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process by ensuring consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dicarboxylic acid, quinazoline-2-carbinol, and various substituted quinazoline derivatives .
Scientific Research Applications
Quinazoline-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonism, this compound can block the binding of endogenous ligands, leading to the inhibition of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Quinazoline-2-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline-4-carboxylic acid: This compound has a carboxyl group at the fourth position instead of the second position, leading to different chemical and biological properties.
Quinazoline-2,4-dicarboxylic acid: This compound contains carboxyl groups at both the second and fourth positions, resulting in increased acidity and potential for forming more complex derivatives.
Quinazoline-2-carbinol: The presence of a hydroxyl group at the second position instead of a carboxyl group alters its reactivity and biological activity.
This compound stands out due to its unique position of the carboxyl group, which influences its chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
quinazoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXPYKHKJCATPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597321 | |
Record name | Quinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568630-14-8 | |
Record name | Quinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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